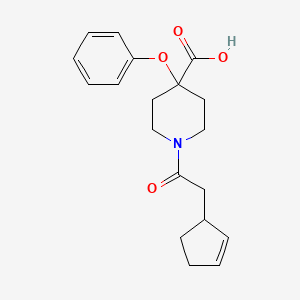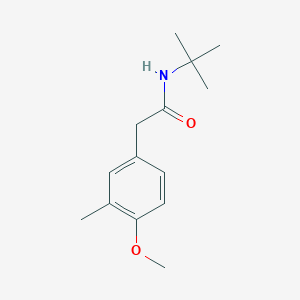![molecular formula C21H24N2O2S B5319176 N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has been shown to have a range of biological effects, including neurotoxicity and antitumor activity.
Applications De Recherche Scientifique
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide has been used extensively in scientific research as a tool to study the effects of neurotoxicity and antitumor activity. In particular, this compound has been used to study the effects of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. This compound has also been used to study the mechanisms of action of other drugs and compounds that have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide is complex and not fully understood. However, it is believed that this compound acts by inhibiting the activity of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, this compound can cause an accumulation of these neurotransmitters, leading to a range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to cause neurotoxicity, leading to the death of dopamine-producing neurons in the brain. This has led to the use of this compound as a tool to study the mechanisms of Parkinson's disease. This compound has also been shown to have antitumor activity, although the mechanism of action in this context is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be used to study a range of biological effects. However, there are also several limitations to the use of this compound in lab experiments. For example, this compound is highly toxic and can be dangerous if not handled properly. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide. One area of interest is the development of new drugs and compounds that can target the same pathways as this compound, but with reduced toxicity. Another area of interest is the study of the mechanisms of action of this compound in the context of Parkinson's disease. Finally, there is also interest in the use of this compound as a tool to study the mechanisms of other neurodegenerative disorders. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new treatments for a range of diseases and disorders.
Méthodes De Synthèse
The synthesis of N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis include piperidine, phenylacetic acid, and 2-(methylthio)aniline. These compounds are reacted together in the presence of a catalyst to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(2-phenylacetyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-26-20-12-6-5-11-18(20)22-21(25)23-13-7-10-17(15-23)19(24)14-16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXMOEYVAXQKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5319094.png)
![2-[5-(4-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5319101.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(methoxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5319111.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5319157.png)


![3-chloro-6-fluoro-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5319189.png)

![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)